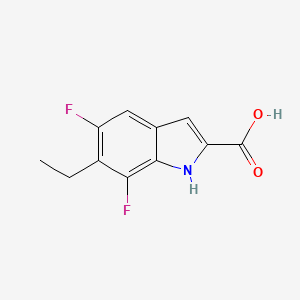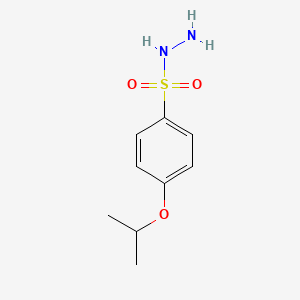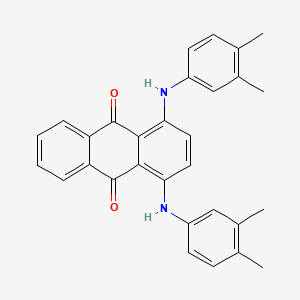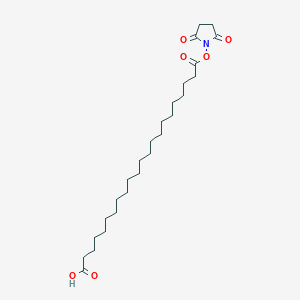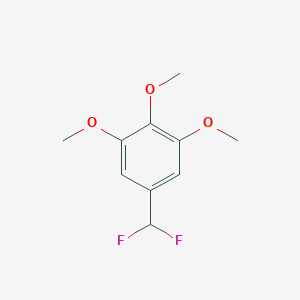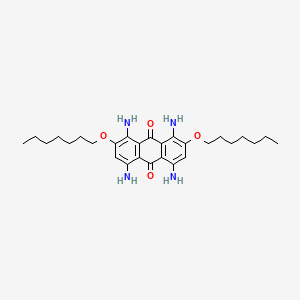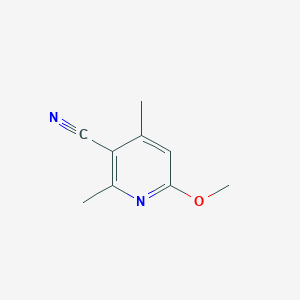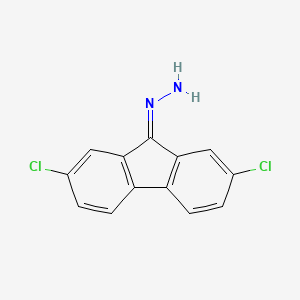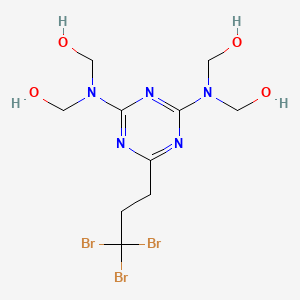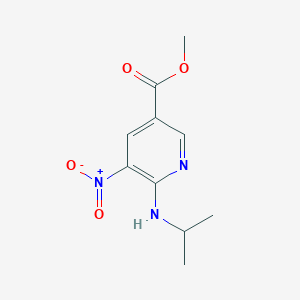
Methyl 6-(isopropylamino)-5-nitronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(isopropylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a nicotinate moiety, which is further substituted with an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(isopropylamino)-5-nitronicotinate typically involves the nitration of a nicotinate derivative followed by the introduction of the isopropylamino group. One common method involves the nitration of methyl nicotinate using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a substitution reaction with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(isopropylamino)-5-nitronicotinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of Methyl 6-(isopropylamino)-5-aminonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 6-(isopropylamino)-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropylamino group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl 6-(isopropylamino)-5-nitronicotinate can be compared with other nitroaromatic compounds such as:
Methyl 6-amino-5-nitronicotinate: Similar structure but with an amino group instead of an isopropylamino group.
Methyl 6-(methylamino)-5-nitronicotinate: Similar structure but with a methylamino group instead of an isopropylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H13N3O4 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
methyl 5-nitro-6-(propan-2-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)12-9-8(13(15)16)4-7(5-11-9)10(14)17-3/h4-6H,1-3H3,(H,11,12) |
Clé InChI |
UHUQGZRNUHZXHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


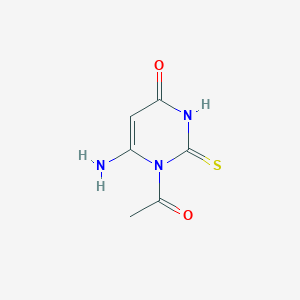
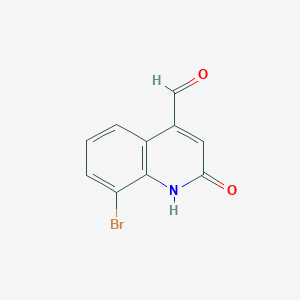
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
